2-Methoxy-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine
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Overview
Description
2-Methoxy-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with a methoxy group and a piperidine ring linked through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the 6-methylpyridin-2-yl intermediate, which is then reacted with piperidine and other reagents to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .
Scientific Research Applications
2-Methoxy-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylpyridine: A simpler compound with similar structural features but lacking the piperidine and carbonyl groups.
2-Methoxy-3-(1-pyrazole-benzyl)-quinoline: Another heterocyclic compound with potential medicinal applications.
Uniqueness
2-Methoxy-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-6-3-9-17(21-14)25-13-15-7-5-11-22(12-15)19(23)16-8-4-10-20-18(16)24-2/h3-4,6,8-10,15H,5,7,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHKIHYCWQQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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